6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
CAS No.: 356782-33-7
Cat. No.: VC20752765
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 356782-33-7 |
---|---|
Molecular Formula | C16H12O4 |
Molecular Weight | 268.26 g/mol |
IUPAC Name | 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid |
Standard InChI | InChI=1S/C16H12O4/c17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h1-8,12H,9H2,(H,18,19) |
Standard InChI Key | HFIYMVVVMUZHSJ-UHFFFAOYSA-N |
SMILES | C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |
Canonical SMILES | C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |
Physical and Chemical Properties
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin possesses distinct physical and chemical properties that make it valuable for various applications. The compound is characterized by its coumarin backbone with specific functional group modifications that influence its reactivity and potential biological activities.
Basic Identifiers and Structural Information
The fundamental identifiers and structural information for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin are summarized in the following table:
Property | Value |
---|---|
CAS Number | 356782-33-7 |
Molecular Formula | C16H12O4 |
Molecular Weight | 268.26 g/mol |
IUPAC Name | 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid |
Synonyms | 3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylic Acid |
Standard InChI | InChI=1S/C16H12O4/c17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h1-8,12H,9H2,(H,18,19) |
Standard InChIKey | HFIYMVVVMUZHSJ-UHFFFAOYSA-N |
SMILES | C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |
The above data indicates the precise structural composition and identifiers used in chemical databases for tracking and identification purposes .
Physical Properties
The physical properties of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin are important for handling, storage, and application considerations:
Physical Property | Description |
---|---|
Appearance | Off-White Solid |
Solubility | DMSO, Ethyl Acetate, Methanol |
Storage Condition | Refrigerator |
Stability | No Data Available |
These physical characteristics influence the compound's handling requirements and potential applications in laboratory settings .
Synthesis Methods
Multiple synthetic approaches have been developed for obtaining 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin and related derivatives. These methods vary in complexity, efficiency, and applicability for large-scale production.
Conventional Synthetic Routes
The conventional synthetic methods for producing 4-aryl-3,4-dihydrocoumarins, the class to which 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin belongs, include several established approaches:
-
Catalytic hydrogenation of 4-aryl-coumarins
-
Hydroarylation of cinnamic acids with phenols
-
Annulation reaction of phenols with Meldrum's acid derivatives
-
Lactonization of 3-aryl-3-(2-hydroxyphenyl)propanoates
-
Asymmetric formal [4 + 2] cyclization of o-quinone methides with various two-carbon reaction partners
-
Multicomponent reaction between phenols, malonates, and aryl aldehydes
Er(OTf)3-Catalyzed Cascade Cyclization
A more recent and innovative approach involves the Er(OTf)3-catalyzed cascade cyclization reaction of para-quinone methides (p-QMs) with various 1,3-dicarbonyl compounds. This method efficiently constructs a series of versatile 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes. The reaction occurs under the following conditions:
-
Reactants: p-QM derivatives and 1,3-dicarbonyl compounds
-
Catalyst: Er(OTf)3 (20 mol%)
-
Solvent: Toluene
-
Temperature: 110°C
The mechanism involves an initial 1,6-addition reaction followed by intramolecular transesterification between the phenolic hydroxyl group and carboxylate group to complete the cyclization, resulting in the formation of 4-aryl-3,4-dihydrocoumarin derivatives .
General Multi-Step Synthesis
For 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin specifically, the synthesis typically involves a multi-step organic reaction process. One common method includes:
-
Condensation of phenylacetic acid with salicylaldehyde
-
Subsequent cyclization
-
Carboxylation at the 6-position
This synthetic route provides a targeted approach for obtaining the specific 6-carboxyl functionality on the dihydrocoumarin backbone.
Applications and Research Developments
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin and related compounds have garnered interest in various fields due to their structural features and potential applications.
Organic Synthesis Applications
The compound serves as a useful intermediate in organic synthesis, providing a versatile scaffold for further chemical modifications. Its reactive functional groups, including the carboxyl and lactone moieties, allow for diverse transformations and incorporation into more complex molecular structures .
Structural Diversity in Coumarin Research
Research on 4-aryl-3,4-dihydrocoumarins, including 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin, has expanded the structural diversity of coumarin-based compounds. This diversity is significant for developing structure-activity relationships and identifying potential bioactive compounds with specific properties .
The Er(OTf)3-catalyzed synthesis method has opened new avenues for creating structurally diverse coumarins and chromenes, demonstrating the ongoing developments in synthetic methodologies for these compound classes .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume